molecular formula C14H18NO3S+ B1255309 3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid

3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid

Cat. No. B1255309
M. Wt: 280.36 g/mol
InChI Key: DAXHLBSWKNYEJG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,7-dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid is a member of quinolines.

Scientific Research Applications

Role in Luminescent Properties

A study highlighted the development of a sequential three-component reaction under microwave irradiation, resulting in the synthesis of unusual fused heterocyclic compounds, naphtho[2,3-f]quinoline derivatives. These compounds exhibit promising luminescent properties in ethanol solutions, suggesting potential applications in organic electroluminescent media (Tu et al., 2009).

Antimicrobial and Antifungal Activities

Research on the synthesis of novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups demonstrated that some of these sulfonates, particularly the compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, exhibited high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi. This indicates the potential of these compounds in antimicrobial and antifungal applications (Fadda et al., 2016).

properties

Product Name

3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid

Molecular Formula

C14H18NO3S+

Molecular Weight

280.36 g/mol

IUPAC Name

3-(2,7-dimethylquinolin-1-ium-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C14H17NO3S/c1-11-4-6-13-7-5-12(2)15(14(13)10-11)8-3-9-19(16,17)18/h4-7,10H,3,8-9H2,1-2H3/p+1

InChI Key

DAXHLBSWKNYEJG-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=[N+]2CCCS(=O)(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
Reactant of Route 2
3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
Reactant of Route 3
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3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
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3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
Reactant of Route 5
3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
Reactant of Route 6
3-(2,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid

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